molecular formula C19H15N3O4S B2581247 N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034262-11-6

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2581247
CAS RN: 2034262-11-6
M. Wt: 381.41
InChI Key: IQCBMRYDWTWTEE-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide, also known as CFA-ox, is a synthetic compound that has been widely studied for its potential pharmacological applications. It belongs to the oxalamide class of compounds and has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

Oxidative Annulation and Heterocyclic Synthesis

The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates without transition metals and oxidants provides access to highly functionalized polyheterocyclic compounds. This process, leveraging the excited-state intramolecular proton transfer (ESIPT), showcases the potential of furan and thiophene derivatives in synthesizing complex molecular structures relevant to pharmacological research and material science (Jin Zhang et al., 2017).

Novel Pyridine and Naphthyridine Derivatives

The chemical reactivity of compounds like 2-[1-(Furan- or thiophen-2-yl)ethylidene)malononitriles towards dimerization and further reactions to yield various heterocyclic derivatives, including pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, indicates the versatility of these systems in synthesizing new molecules with potential biological activities (F. M. Abdelrazek et al., 2010).

Antinaphylactic Activity

The synthesis of N-(2-Alkoxycarbonyl-thieno[2,3-b]pyrid-3-yl)oxalamide acid alkylester and its derivatives demonstrates the ability to create molecules with antinaphylactic activity. These findings provide a foundation for further investigation into the therapeutic potential of such compounds in treating allergies and inflammatory conditions (G. Wagner et al., 1993).

Highly Substituted Heterocyclic Derivatives

The synthesis of highly substituted furan, thiophene, pyrrole, and 2-aminothiazole derivatives from ethyl cyanoacetate dimer highlights the potential of these heterocyclic systems in creating diverse molecular architectures. These findings are crucial for drug discovery, offering a route to new compounds with varied biological activities (N. Metwally, 2007).

Electrochemical and Electrochromic Properties

The introduction of different acceptor groups and copolymerization in donor–acceptor type monomers, including those based on thiophene derivatives, affects the electrochemical and electrochromic properties of the resulting polymers. This research is significant for developing new materials for electronic and photonic applications, highlighting the importance of structural modification in tailoring the properties of conducting polymers (Bin Hu et al., 2013).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c20-10-13-4-1-2-5-15(13)22-18(24)17(23)21-12-19(25,14-7-9-27-11-14)16-6-3-8-26-16/h1-9,11,25H,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCBMRYDWTWTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

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